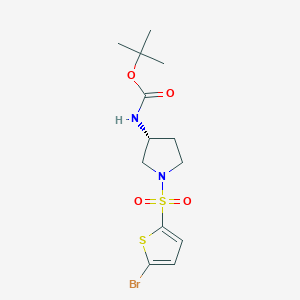
(R)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromothiophene moiety, and a pyrrolidine ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromothiophene derivative and a boronic acid.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of ®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromothiophene moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl (1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate: Similar structure with a chlorine atom instead of bromine.
®-tert-butyl (1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate: Similar structure with a fluorine atom instead of bromine.
®-tert-butyl (1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of ®-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromine atom in the thiophene ring, along with the sulfonyl and carbamate groups, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C13H19BrN2O4S2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-9-6-7-16(8-9)22(18,19)11-5-4-10(14)21-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)/t9-/m1/s1 |
InChI Key |
LACATDYALVQWEF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


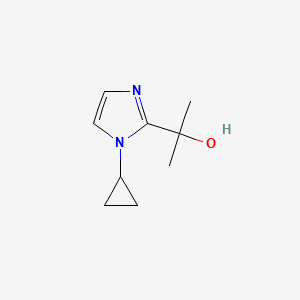
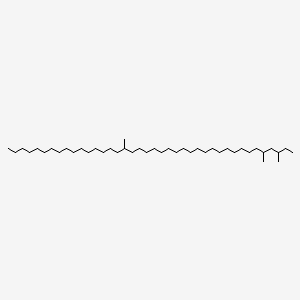

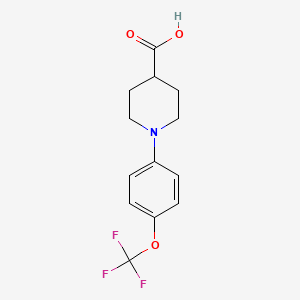
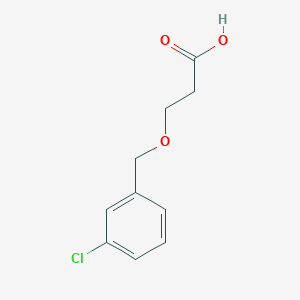

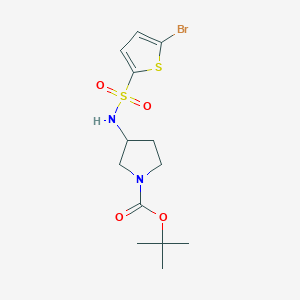


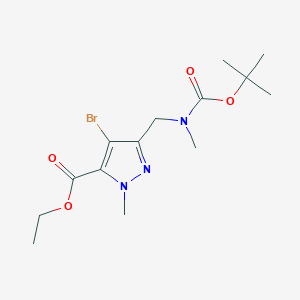
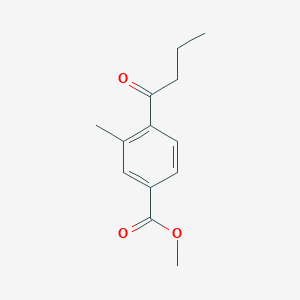
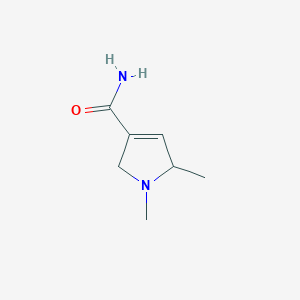
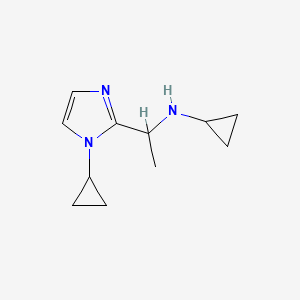
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
